molecular formula C15H22N2O3S B5271617 N-BENZYL-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-BENZYL-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5271617
M. Wt: 310.4 g/mol
InChI Key: OZZFTZJFCCAUMI-UHFFFAOYSA-N
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Description

N-BENZYL-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery due to their diverse biological activities . This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of N-BENZYL-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base.

    Sulfonylation: The ethane sulfonyl group is introduced using ethane sulfonyl chloride in the presence of a base.

    Carboxamide formation:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-BENZYL-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-BENZYL-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, while the ethane sulfonyl and carboxamide groups contribute to the compound’s overall stability and solubility. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

N-BENZYL-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives, such as:

    N-BENZYL-1-(METHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a methanesulfonyl group instead of an ethane sulfonyl group.

    N-BENZYL-1-(PROPANE SULFONYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a propane sulfonyl group.

    N-BENZYL-1-(BUTANE SULFONYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a butane sulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-21(19,20)17-10-8-14(9-11-17)15(18)16-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFTZJFCCAUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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